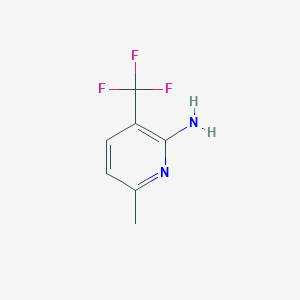
6-Methyl-3-(trifluoromethyl)pyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyl-3-(trifluoromethyl)pyridin-2-amine: is a chemical compound that belongs to the class of trifluoromethylpyridines. This compound is characterized by the presence of a trifluoromethyl group (-CF₃) attached to the pyridine ring, which significantly influences its chemical properties and reactivity. The compound is of interest in various fields, including agrochemicals, pharmaceuticals, and materials science, due to its unique properties imparted by the trifluoromethyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-3-(trifluoromethyl)pyridin-2-amine typically involves the introduction of the trifluoromethyl group into the pyridine ring. One common method is the direct fluorination of a suitable precursor, such as 2-chloro-5-methylpyridine, followed by amination. This process can be carried out under liquid-phase conditions using reagents like trichloromethylpyridine and subsequent vapor-phase fluorination .
Industrial Production Methods: Industrial production of this compound often relies on scalable methods that ensure high yield and purity. The process may involve the use of specialized fluorinating agents and controlled reaction conditions to achieve the desired trifluoromethylation. The choice of method depends on factors such as the availability of starting materials, cost, and environmental considerations .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Methyl-3-(trifluoromethyl)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the trifluoromethyl group to other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of suitable catalysts.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 6-Methyl-3-(trifluoromethyl)pyridin-2-amine is used as a building block for the synthesis of more complex molecules. Its unique properties make it valuable in the development of new materials and catalysts .
Biology: The compound is studied for its potential biological activities. It can be used in the design of bioactive molecules, including enzyme inhibitors and receptor modulators .
Medicine: In the pharmaceutical industry, this compound is explored for its potential therapeutic applications. It serves as a precursor for the synthesis of drugs with improved pharmacokinetic properties due to the presence of the trifluoromethyl group .
Industry: The compound finds applications in the development of agrochemicals, such as pesticides and herbicides. Its unique chemical properties enhance the efficacy and stability of these products .
Wirkmechanismus
The mechanism of action of 6-Methyl-3-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its activity as an enzyme inhibitor or receptor modulator. The compound can interact with active sites of enzymes or receptors, leading to inhibition or modulation of their activity .
Vergleich Mit ähnlichen Verbindungen
- 2-Amino-3-(trifluoromethyl)pyridine
- 3-Chloro-5-(trifluoromethyl)pyridin-2-amine
- 2-Amino-6-methylpyridine
Comparison: Compared to similar compounds, 6-Methyl-3-(trifluoromethyl)pyridin-2-amine is unique due to the specific positioning of the trifluoromethyl group and the methyl group on the pyridine ring. This unique structure imparts distinct chemical and physical properties, making it more suitable for certain applications in pharmaceuticals and agrochemicals .
Eigenschaften
Molekularformel |
C7H7F3N2 |
|---|---|
Molekulargewicht |
176.14 g/mol |
IUPAC-Name |
6-methyl-3-(trifluoromethyl)pyridin-2-amine |
InChI |
InChI=1S/C7H7F3N2/c1-4-2-3-5(6(11)12-4)7(8,9)10/h2-3H,1H3,(H2,11,12) |
InChI-Schlüssel |
YBHHFIQTYPABMV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=C(C=C1)C(F)(F)F)N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














